molecular formula C10H12FNO4S B13211665 5-Acetamido-2-ethoxybenzenesulfonyl fluoride

5-Acetamido-2-ethoxybenzenesulfonyl fluoride

Cat. No.: B13211665
M. Wt: 261.27 g/mol
InChI Key: SQDWHPKMTBYWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-2-ethoxybenzenesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The compound’s structure consists of an acetamido group, an ethoxy group, and a benzenesulfonyl fluoride moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-ethoxybenzenesulfonyl fluoride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of sulfonyl fluorides, including this compound, can be achieved through a one-pot synthesis method. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in chemical biology and medicinal chemistry .

Scientific Research Applications

5-Acetamido-2-ethoxybenzenesulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetamido-2-ethoxybenzenesulfonyl fluoride involves its reactivity with nucleophilic residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with amino acids such as serine, lysine, and tyrosine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying protein dynamics and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-2-ethoxybenzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ethoxy group provides different steric and electronic properties compared to similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

5-acetamido-2-ethoxybenzenesulfonyl fluoride

InChI

InChI=1S/C10H12FNO4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SQDWHPKMTBYWJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.